molecular formula C10H12O2 B8733260 2-Hydroxy-3,4,6-trimethylbenzaldehyde

2-Hydroxy-3,4,6-trimethylbenzaldehyde

Cat. No.: B8733260
M. Wt: 164.20 g/mol
InChI Key: HMDZYDQJTVRBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3,4,6-trimethylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and methyl groups at the 3-, 4-, and 6-positions. This unique substitution pattern distinguishes it from simpler benzaldehyde analogs, as the hydroxyl group introduces hydrogen-bonding capability, while the methyl groups contribute to steric hindrance and hydrophobic interactions.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-hydroxy-3,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(5-11)10(12)8(6)3/h4-5,12H,1-3H3

InChI Key

HMDZYDQJTVRBKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)O)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The hydroxyl group in this compound differentiates it from non-hydroxylated analogs like 2,4,6-trimethylbenzaldehyde, likely improving solubility in polar solvents (e.g., ethanol) but reducing stability under acidic conditions .
  • Brominated analogs (e.g., 3-Bromo-2,4,6-trimethylbenzaldehyde) exhibit higher molecular weights and altered reactivity due to the electronegative bromine atom, making them suitable as intermediates in organometallic synthesis .

Functional Group Comparison with Phenolic Compounds

Compound Name Backbone Functional Groups Applications
This compound Benzaldehyde 1 OH, 3 CH₃ Potential use in fine chemicals or pharmaceuticals (inferred)
Caffeic acid Phenylpropanoid 2 OH, 1 COOH, 1 alkene Antioxidant, food additives, cosmetics

Key Findings :

  • Caffeic acid’s carboxylic acid group enables salt formation and broader pH stability, whereas this compound’s aldehyde group may limit its utility in acidic environments .

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